Isooctyl decanoate

Description

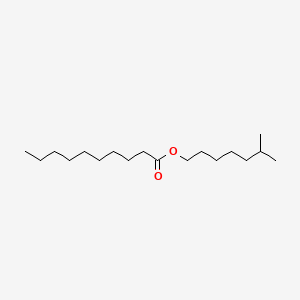

Structure

3D Structure

Properties

CAS No. |

84713-05-3 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

6-methylheptyl decanoate |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-12-15-18(19)20-16-13-10-11-14-17(2)3/h17H,4-16H2,1-3H3 |

InChI Key |

JCVISYMLIJSRBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for Isooctyl Decanoate

Chemoenzymatic and Biocatalytic Synthesis Approaches for Isooctyl Decanoate (B1226879)

The convergence of chemical and enzymatic techniques, known as chemoenzymatic synthesis, offers sustainable and highly selective pathways for producing esters like isooctyl decanoate. nih.govunacademy.com Biocatalysis, which employs enzymes or whole cells, is central to these green chemistry approaches, providing mild reaction conditions and high specificity. unacademy.comacib.at These methods are increasingly explored to replace traditional chemical processes, reducing energy consumption and by-product formation. acib.atechemi.com

Enzymatic Esterification of Decanoic Acid Derivatives with Isooctanol

Enzymatic esterification represents a primary biocatalytic route for synthesizing esters. This process typically involves the use of lipases to catalyze the reaction between a carboxylic acid (or its derivative) and an alcohol. For the synthesis of this compound, this would involve the direct esterification of decanoic acid with isooctanol.

Lipases, such as those from Candida species, are effective catalysts for this transformation. diva-portal.org Research on analogous esters demonstrates the principles involved. For instance, the synthesis of isoamyl fatty acid esters, including isoamyl decanoate, has been achieved using immobilized cutinase from Rhodococcus in a cyclohexane (B81311) solvent system. jmb.or.kr Similarly, the esterification of various fatty acids, including decanoic acid, has been successfully performed using immobilized lipases. nih.govresearchgate.net The use of immobilized enzymes is advantageous as it allows for easier recovery and recycling of the biocatalyst, enhancing the economic feasibility of the process. beilstein-institut.de The reaction mechanism involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol (isooctanol) to release the ester product.

Studies on the resolution of 2-methylalkanoic acids have utilized lipase (B570770) from Candida rugosa to catalyze esterification with various alcohols, including 1-octanol, a structural isomer of isooctanol. diva-portal.org These studies highlight the enzyme's substrate specificity related to the alcohol's chain length, a key factor in optimizing the synthesis of a specific ester like this compound. diva-portal.org

Microbial Fermentation Pathways for Decanoate Ester Production

Microbial fermentation offers an alternative route where microorganisms produce esters either endogenously or by converting exogenously supplied precursors. While direct microbial synthesis of this compound is not widely documented, the production of other decanoate esters, such as ethyl decanoate, through fermentation is well-studied and provides a model pathway.

Yeast species, particularly Saccharomyces cerevisiae, are known to produce a variety of volatile esters during fermentation, which contribute to the aroma profiles of beverages like beer and wine. nih.govresearchgate.net Ethyl decanoate is formed through the reaction of decanoic acid and ethanol (B145695), a primary product of yeast fermentation. nih.govmdpi.com This esterification is catalyzed by microbial lipases or ester synthases. mdpi.com The availability of precursors, specifically medium-chain fatty acids like decanoic acid and the alcohol, is a critical limiting factor for ester production. nih.govresearchgate.net

In some bioprocesses, fermentation and esterification are coupled. For example, the yeast Issatchenkia terricola has been used in an interface bioreactor to first produce ethanol via glucose fermentation and subsequently esterify exogenously added decanoic acid to yield ethyl decanoate. nih.gov This demonstrates a viable strategy that could be adapted for this compound production, where a microorganism capable of utilizing or tolerating isooctanol could be employed.

Optimization of Biocatalytic Reaction Parameters for this compound Yield and Selectivity

Maximizing the yield and selectivity of this compound through biocatalytic methods requires careful optimization of several reaction parameters. Mass transfer limitations, reaction kinetics, and enzyme stability are crucial considerations. beilstein-institut.denumberanalytics.com Drawing from studies on similar esters, key parameters can be identified.

Temperature: Temperature influences both enzyme activity and reaction equilibrium. In the fermentation of ale beer, increasing the temperature from 18°C to 22.5°C resulted in a significant increase in ethyl decanoate concentration by 89.25%. sandiego.edu However, for enzymatic reactions, an optimal temperature exists beyond which the enzyme may denature. For the synthesis of isoamyl butyrate, the optimal temperature was found to be around 30°C. jmb.or.kr

pH: The pH of the reaction medium can affect the ionization state of the substrates and the enzyme's active site. For ester production by S. cerevisiae, a fermentation pH of 7 was found to be optimal, increasing total ethyl ester production. sandiego.edu

Substrate Concentration and Molar Ratio: The concentration of decanoic acid and isooctanol, and their molar ratio, directly impacts the reaction rate and equilibrium position. In the synthesis of ethyl decanoate by Issatchenkia terricola, an optimal decanoic acid concentration of 29 mM was identified. nih.gov Solvent-free systems, which use a large excess of one substrate (e.g., the alcohol), can drive the reaction toward higher product yields. nih.gov

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Removing water from the reaction medium shifts the equilibrium towards the product side, increasing the final yield. This is often achieved by using molecular sieves or conducting the reaction under vacuum. jmb.or.krnih.govresearchgate.net

The following table summarizes the effects of various parameters on the yield of analogous decanoate esters, providing a model for optimizing this compound synthesis.

| Parameter | Condition | Effect on Ester Yield | Reference |

| Temperature | Increased from 14°C to 26°C | Increased ethyl octanoate (B1194180) and decanoate production. | nih.gov |

| Increased from 18°C to 22.5°C | 89.25% increase in ethyl decanoate. | sandiego.edu | |

| pH | Fermentation at pH 7 vs. pH 5 | 6.76% increase in total ethyl esters. | sandiego.edu |

| Precursor | Addition of medium-chain fatty acids | Strong increase in corresponding ethyl esters. | nih.govresearchgate.net |

| Water Activity | Addition of molecular sieves | Increased rate of esterification. | researchgate.net |

| Biocatalyst Load | Increased from 5 wt.% to 9 wt.% | Increased hydrolysis yield (reverse reaction). | csic.es |

Organic Synthetic Routes to this compound

Traditional organic synthesis provides robust and scalable methods for producing esters, including this compound. These routes typically rely on chemical catalysts to facilitate the esterification reaction.

Catalytic Esterification Mechanisms and Kinetics for this compound Formation

The most common method for synthesizing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process. For this compound, the reaction involves heating decanoic acid and isooctanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.combyjus.com

The mechanism proceeds through several reversible steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of decanoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (isooctanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding this compound.

Because the reaction is reversible, the kinetics are influenced by the concentrations of reactants and products. masterorganicchemistry.com To drive the reaction to completion, it is common practice to use a large excess of one reactant (typically the less expensive one, often the alcohol) or to remove water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.compressbooks.pub The reverse reaction, acid-catalyzed hydrolysis, follows the exact reverse mechanistic pathway. pressbooks.publibretexts.org

Novel Reagent Systems and Reaction Conditions in this compound Synthesis

To overcome the limitations of traditional Fischer esterification, such as harsh acidic conditions and high temperatures, novel reagent systems and catalysts have been developed.

Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst 15, a sulfonic acid-functionalized polystyrene resin, offer advantages such as easy separation from the reaction mixture and reduced corrosion issues. researchgate.net Studies on the esterification of decanoic acid have successfully employed Amberlyst 15. researchgate.net Other solid acids, such as sulfated zirconia supported on activated carbon or silica, have also been investigated to reduce side reactions. researchgate.net

Acid Chlorides and Anhydrides: A more reactive, albeit less atom-economical, method involves converting decanoic acid to its corresponding acid chloride (decanoyl chloride) or acid anhydride. These activated derivatives react readily with isooctanol, often at room temperature and in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl or carboxylic acid byproduct. byjus.compressbooks.pub This method is generally faster and not reversible but requires an extra synthetic step and harsher reagents.

The development of new catalyst systems continues to be an active area of research, aiming for higher efficiency, greater selectivity, and more environmentally benign reaction conditions for the synthesis of esters like this compound. google.com

Process Intensification and Scale-Up Considerations in this compound Production Research

The transition from laboratory-scale synthesis of this compound to industrial-scale production necessitates a thorough evaluation of process intensification and scale-up strategies. The primary goals of these efforts are to enhance reaction efficiency, reduce operational costs, minimize environmental impact, and ensure consistent product quality. acs.org Research in this area focuses on moving from traditional batch reactors to more advanced, continuous processes that offer superior heat and mass transfer, improved safety, and greater control over reaction parameters. researchgate.netfrontiersin.org

Process intensification (PI) involves the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. researchgate.net For the esterification reaction between decanoic acid and isooctyl alcohol to produce this compound, several PI strategies are being explored. These include reactive distillation, the use of membrane reactors, and advanced catalytic systems. aidic.itmdpi.com

Reactive Distillation (RD)

Reactive distillation is a prime example of process intensification where the chemical reaction and separation occur simultaneously within a single unit. aidic.it This integration offers significant advantages for equilibrium-limited reactions like esterification by continuously removing one of the products (in this case, water), thereby shifting the equilibrium towards higher conversion of the reactants. aidic.ituem.br

Key benefits of employing reactive distillation for this compound synthesis include:

Increased Conversion: Overcoming equilibrium limitations to achieve higher yields than conventional reactor setups. aidic.it

Energy Savings: The heat generated by the exothermic esterification reaction can be utilized for the distillation process, reducing external energy requirements. uem.br

Improved Selectivity: Better temperature control can minimize the formation of unwanted byproducts. srce.hr

Research into the synthesis of similar esters, such as methyl decanoate, using reactive distillation has shown promising results, although it can be operationally challenging due to the differing boiling points of the reactants. researchgate.net

Table 1: Comparison of Conventional vs. Reactive Distillation for Ester Synthesis

| Parameter | Conventional Batch Process | Reactive Distillation (RD) |

| Equipment | Separate Reactor and Distillation Column | Single Integrated Unit |

| Conversion Rate | Limited by Equilibrium | High (Equilibrium Shift) |

| Energy Consumption | High | Reduced (Heat Integration) |

| Capital Cost | High | Lower |

| Process Complexity | High (Multiple Unit Operations) | Simplified |

Membrane Reactors

Another significant area of process intensification is the use of membrane reactors. These reactors integrate a reaction vessel with a membrane separation process. For this compound synthesis, a pervaporation membrane reactor could be employed to selectively remove water from the reaction mixture, thus driving the reaction to completion. mdpi.com Studies on the production of isoamyl acetate (B1210297) have demonstrated that integrated fixed bed-pervaporation membrane reactors can achieve very high ester yields. mdpi.com

Advantages of membrane reactors in this context include:

Milder Reaction Conditions: Enzymatic catalysis can be effectively coupled with membrane separation, allowing the process to run at lower temperatures and pressures, which is particularly beneficial for heat-sensitive compounds. vito.be

Compact and Modular Design: Membrane reactors are often more compact than traditional systems and can be scaled out by adding more units (numbering-up), offering flexibility in production capacity. nih.gov

Scale-Up Considerations

Scaling up the production of this compound from the laboratory or pilot plant to a full-scale industrial process involves several critical considerations to ensure safety, quality, and efficiency. rebuildmanufacturing.com

Key scale-up challenges and the strategies to address them include:

Heat Transfer: Esterification reactions are often exothermic. What is easily managed in a small flask can lead to dangerous temperature runaways in a large reactor. Scale-up requires careful design of cooling systems and potentially moving to continuous reactors with higher surface-area-to-volume ratios to manage heat effectively. xisdxjxsu.asia

Mass Transfer and Mixing: Ensuring that the reactants (decanoic acid and isooctyl alcohol) and the catalyst are intimately mixed is crucial for achieving high reaction rates. What works in a lab-scale stirrer may not be effective in a large tank. Computational Fluid Dynamics (CFD) modeling is often used to design and validate the mixing efficiency of industrial-scale reactors. ima.it

Raw Material and Product Handling: Moving from handling grams to tons of materials requires significant changes in infrastructure, including storage tanks, pumps, and piping. The physical properties of the materials, such as viscosity, must be considered. xisdxjxsu.asiaiajps.com

Process Control and Automation: Large-scale production requires robust process control systems to monitor and regulate parameters like temperature, pressure, flow rates, and pH in real-time to ensure consistent product quality and safe operation. pharmapproach.com

Downstream Processing: The purification of this compound at a large scale requires efficient and scalable separation techniques to remove unreacted starting materials, the catalyst, and any byproducts.

Table 2: Key Parameters for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |

| Batch Size | < 1 kg | 10 - 100 kg | > 1000 kg |

| Reactor Type | Glass Flask | Small Steel Reactor | Large-scale Reactor / Continuous Reactor |

| Heating/Cooling | Heating Mantle / Oil Bath | Jacketed Vessel | Internal Coils / External Heat Exchangers |

| Mixing | Magnetic Stirrer | Impeller | Optimized Agitator System |

| Process Control | Manual | Semi-Automated | Fully Automated (DCS/PLC) |

Application Driven Research of Isooctyl Decanoate

Research in Lubricant and Tribological Formulations Containing Isooctyl Decanoate (B1226879)

The study of isooctyl decanoate and its analogues as lubricants and lubricant additives is driven by the need for high-performance and environmentally considerate fluids.

Tribology is the science of interacting surfaces in relative motion, focusing on friction, wear, and lubrication. mdpi.com Lubricants are essential for reducing friction and wear in mechanical systems. researchgate.net Synthetic esters are a class of lubricants known for good performance characteristics. Research has been conducted on various isooctyl esters to evaluate their physicochemical and tribological properties.

A study comparing a new bio-based ester, isooctyl furan (B31954) dicarboxylate (isooctyl-FD), with conventional synthetic esters like isooctyl adipate (B1204190) (isooctyl-A) and isooctyl sebacate (B1225510) (isooctyl-S) found that isooctyl-FD had comparable thermal and oxidation stabilities. researchgate.net While this specific study did not include this compound, it provides a framework for evaluating similar esters. The tribological performance of lubricants is often enhanced with additives. researchgate.netmdpi.com For instance, ionic liquids are being explored as additives in synthetic oils like polyol esters and mineral oils to improve anti-wear behavior. mdpi.com Antioxidant additives are also crucial, as they improve the thermal stability and service life of lubricating oils by preventing oxidative degradation. mdpi.com Patents for lubricant compositions sometimes list a wide range of potential ester components, including this compound, indicating its consideration by formulators as a base stock or additive. google.com

Table 2: Comparative Properties of Isooctyl Esters

This table summarizes key physicochemical properties of isooctyl furan dicarboxylate (isooctyl-FD) compared to two other isooctyl esters. These properties are critical for their function as lubricating oils. Data sourced from a study on bio-based ester lubricating oils. researchgate.net

| Property | Isooctyl-FD | Isooctyl-A | Isooctyl-S |

|---|---|---|---|

| Kinematic viscosity at 40 °C (mm²/s) | 16.12 | 8.13 | 10.15 |

| Kinematic viscosity at 100 °C (mm²/s) | 3.86 | 2.41 | 2.92 |

| Viscosity index | 181 | 158 | 165 |

| Flash point (°C) | 244 | 210 | 226 |

| Pour point (°C) | -40 | -58 | -55 |

Molecular Interactions and Film Formation Mechanisms in this compound Lubrication

The efficacy of this compound as a lubricant is fundamentally governed by molecular-level interactions and its ability to form a protective film at the interface of moving parts. Lubricating films function by creating a thin layer that separates surfaces, preventing direct contact and reducing friction and wear. mdpi.comugent.be The formation of this film is a multi-stage process that generally involves the evaporation of any volatile solvent components, followed by the packing and coalescence of molecules, and finally the interdiffusion of polymer chains to form a continuous, stable film. nih.govdoxuchem.com

In the context of this compound, which acts as a base oil or a significant component in a lubricant formulation, its molecular interactions with itself, with additives, and with the lubricated surfaces are critical. Under high pressure, such as in thermo-elastohydrodynamic lubrication (TEHL) regimes, the intensified interaction between lubricant molecules leads to a significant increase in viscosity, which is crucial for supporting heavy loads. ugent.be The adsorption of lubricant molecules onto the metal surface can form a stable lubricating film. mdpi.com Molecular dynamics simulations have shown that factors like pressure and temperature alter the interactions within the lubricant, affecting how many molecules can interact with the metal surface and thus influencing the friction coefficient. scielo.br

The interactions are not limited to the base oil alone but also involve various additives included in the formulation. researchgate.net Additives like viscosity index improvers, anti-wear agents, and friction modifiers interact with the this compound base oil in the bulk phase and at the wear surfaces. researchgate.netmdpi.com For example, the dispersion of polymers in the oil is crucial for improving the Viscosity Index (VI), which measures how much the oil's viscosity changes with temperature. mdpi.com The formation of a protective tribofilm, often from the chemical transformation of additives like molybdenum dithiocarbamate (B8719985) (MoDTC) and zinc dialkyldithiophosphate (ZDDP), is a result of complex interactions at the rubbing surfaces that are influenced by the entire lubricant system. researchgate.net

Structure-Property Relationships of this compound Derivatives in Lubricant Systems

The performance of a lubricant is intrinsically linked to the molecular structure of its components. For ester-based lubricants like this compound and its derivatives, key structural features that dictate physicochemical properties include molecular mass, the length and branching of carbon chains, and the presence and type of functional groups. semanticscholar.orgmdpi.com

Research comparing different synthetic ester lubricating oils demonstrates a clear relationship between structure and performance. A study evaluating isooctyl esters of varying dicarboxylic acids found that isooctyl furan dicarboxylate (isooctyl-FD) exhibited superior friction-reduction and anti-wear properties compared to isooctyl adipate (isooctyl-A) and isooctyl sebacate (isooctyl-S). semanticscholar.org However, its low-temperature properties and viscosity changes with temperature were found to be inferior. semanticscholar.org This highlights a common trade-off in lubricant design, where improving one property can negatively impact another. semanticscholar.org

The structure of the alcohol-derived portion of the ester also plays a significant role. In a comparison of polyacrylate polymers used as viscosity index improvers, an isooctyl acrylate (B77674) polymer demonstrated a higher VI and better pour point depression efficiency than a decyl acrylate polymer, indicating that the branched 'isooctyl' structure can offer performance advantages over a linear 'decyl' structure. mdpi.com The effectiveness of these additives is also dependent on the nature of the mineral base oil they are mixed with. mdpi.com These findings underscore that lubricant properties arise from a combination of the base oil's structure and its interaction with additives. semanticscholar.org

Table 1: Comparative Properties of Isooctyl Ester Derivatives in Lubrication

| Ester Derivative | Key Structural Difference | Observed Lubrication Properties | Reference |

|---|---|---|---|

| Isooctyl Furan Dicarboxylate (isooctyl-FD) | Contains a rigid furan ring in the acid portion. | Superior friction-reduction and anti-wear properties; inferior viscosity-temperature and low-temperature properties. | semanticscholar.org |

| Isooctyl Adipate (isooctyl-A) | Based on a linear C6 dicarboxylic acid (adipic acid). | Serves as a reference for comparison; balanced properties. | semanticscholar.org |

| Isooctyl Sebacate (isooctyl-S) | Based on a linear C10 dicarboxylic acid (sebacic acid). | Serves as a reference for comparison; balanced properties. | semanticscholar.org |

| Isooctyl Acrylate Polymer | Polymer with branched C8 side chains. | Showed higher Viscosity Index (VI) and pour point depression efficiency compared to decyl acrylate polymer. | mdpi.com |

Research in Advanced Formulation Science Utilizing this compound

Colloidal Stability and Rheological Modulation in this compound Formulations

In advanced formulations such as emulsions and suspensions, where this compound may act as the oil phase or solvent, achieving long-term colloidal stability is paramount. Colloidal stability refers to the system's ability to resist changes like particle aggregation and phase separation. wyatt.comcore.ac.uk This stability is often achieved through electrostatic or steric stabilization. core.ac.ukbrookhaveninstruments.com Zeta potential is a key indicator of electrostatic stability; a high absolute zeta potential value suggests strong repulsion between particles, leading to a stable system. wyatt.com

The rheology—the study of flow and deformation—of a formulation is deeply interconnected with its stability. scielo.br Controlling rheological properties, such as viscosity and viscoelasticity, can provide insight into the formulation's structure and stability. nih.govnih.gov For instance, increasing the viscosity of the continuous phase in an emulsion can slow down droplet movement and reduce sedimentation, thereby enhancing stability. nih.gov

In formulations containing this compound, rheology modifiers and stabilizers are used to achieve desired characteristics. The addition of gelling agents or polymers can modulate the viscosity and confer specific shear-thinning properties, which are important for product performance and application. scielo.br For example, the stability of an oil-in-water emulsion, where this compound would constitute the oil phase, can be significantly improved by using rheology modifiers like polyvinyl alcohol. nih.gov This modifier increases the viscosity of the aqueous phase, which in turn helps maintain a constant droplet size and prevents sedimentation, leading to higher quality and more uniform microcapsules. nih.gov The interaction between this compound, surfactants, and polymers ultimately dictates the colloidal and rheological profile of the final product. nih.govnih.gov

Micro- and Nano-Encapsulation Strategies with this compound

Micro- and nano-encapsulation are advanced techniques used to enclose an active substance (core) within a protective shell, offering benefits like controlled release, protection from degradation, and improved handling. researchgate.netcore.ac.ukscienceeurope.org These technologies are widely applied in the food, pharmaceutical, and chemical industries. core.ac.ukresearchgate.net The choice of encapsulation method—such as coacervation, emulsification-solvent evaporation, or interfacial polymerization—depends on the properties of the core and desired capsule characteristics. researchgate.netresearchgate.net

In this context, this compound can be utilized in two primary ways: as the core material itself or as a lipophilic solvent for another active ingredient that forms the core. Its properties, such as being an oil, make it suitable for encapsulation within hydrophilic shell materials in an oil-in-water emulsion system. mdpi.com

A relevant example is the encapsulation of fragrance oils for applications like laundry products. Research has reported the use of 2-hydroxy-3-(octanoyloxy)propyl decanoate (ODO), a decanoate derivative, as a core material alongside other oils. nih.govacs.org The oil mixture was encapsulated in a melamine-glutaraldehyde-formaldehyde shell to achieve fragrance retention. nih.govacs.org Similarly, this compound could be encapsulated to achieve the controlled release of a lubricant or emollient. The stabilization of the initial emulsion is critical for controlling the final microcapsule size, morphology, and encapsulation efficiency. nih.gov

Table 2: Examples of Encapsulation Systems for Oil-Based Cores

| Core Material(s) | Shell Material | Particle Size (µm) | Proposed Application | Reference |

|---|---|---|---|---|

| 2-hydroxy-3-(octanoyloxy)propyl decanoate (ODO), hexyl salicylate, lily oil, lavender oil | Melamine-glutaraldehyde-formaldehyde | 19–29 | Fragrance retention (laundry) | nih.govacs.org |

| Isophorone diisocyanate (IPDI) | Polyurea | ~40.9 | Crosslinkers for adhesives | nih.gov |

| Hexylsalicylate | Chitosan-gum Arabic coacervate | 35–50 | Fragrance retention (laundry and personal care) | nih.gov |

Role of this compound in Emulsion and Dispersion Stabilization

This compound, being an oil, is a key component in the formation of oil-in-water (O/W) emulsions and dispersions. Emulsions are inherently unstable systems, and stabilization is required to prevent phase separation (e.g., creaming or coalescence). mdpi.comcrimsonpublishers.com Stabilization is typically achieved by adding emulsifiers (surfactants) that adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the dispersed droplets. mdpi.com

The role of this compound is that of the dispersed, non-polar phase. Its interactions with the chosen surfactant and the continuous phase (usually water) determine the stability and characteristics of the emulsion. The selection of an appropriate emulsifier is guided by the properties of the oil; according to Bancroft's rule, the phase in which the emulsifier is more soluble will become the continuous phase. crimsonpublishers.com

Solvent Replacement and Co-Solvency Studies with this compound

In a move towards greener and safer laboratory and industrial practices, there is a significant effort to replace hazardous conventional solvents with more benign alternatives. usc.edumdpi.com Many traditional solvents like dichloromethane, benzene, and various petroleum-based solvents are being phased out due to health and environmental concerns. usc.edu Esters, including derivatives similar to this compound, are often considered as potential replacements due to their lower toxicity, higher boiling points, and favorable solvency properties. knowde.com

This compound can function as a non-polar, high-boiling point solvent or co-solvent. Co-solvency is the phenomenon where the solubility of a poorly soluble compound is increased by adding a second solvent (a co-solvent) to the primary solvent. ualberta.canih.gov This technique is widely used in the pharmaceutical industry to formulate drugs with low aqueous solubility. ualberta.caresearchgate.net In a mixed-solvent system, this compound could act as a lipophilic co-solvent to dissolve non-polar active ingredients, which could then be formulated into an aqueous dispersion or emulsion. The principles of co-solvency have been explored in various systems, such as enhancing the solubility of fluphenazine (B1673473) decanoate in propylene (B89431) glycol and water mixtures. ualberta.caresearchgate.net While direct studies on this compound as a replacement solvent are not abundant, its chemical nature as an ester suggests its potential utility in applications where hazardous hydrocarbon or chlorinated solvents are traditionally used.

Environmental Dimensions and Biodegradation Studies of Isooctyl Decanoate

Biodegradation Mechanisms and Pathways of Isooctyl Decanoate (B1226879)

Identification of Key Microorganisms and Enzymatic Activities in Isooctyl Decanoate Biodegradation

The biodegradation of this compound is a process driven by various microorganisms that utilize the compound as a source of carbon. This breakdown is primarily facilitated by specific enzymes capable of cleaving the ester bond, which represents the initial and crucial step in its degradation pathway.

A variety of bacterial and fungal strains have been identified for their capacity to degrade this compound and structurally similar esters. Notably, species from the genera Pseudomonas, Bacillus, and Rhodococcus are recognized for their degradative abilities. frontiersin.org Fungal genera such as Aspergillus and Penicillium also contribute to this process. These microorganisms are ubiquitous in soil and aquatic environments where such compounds may accumulate.

The enzymatic degradation is initiated by hydrolases, specifically esterases and lipases. frontiersin.org These enzymes catalyze the hydrolysis of the ester bond in this compound, yielding isooctanol and decanoic acid as primary metabolites. researchgate.net The rate and efficiency of this process are dependent on the specific microbial strain and the activity of its enzymes, which are in turn influenced by environmental conditions. researchgate.netmdpi.com

Table 1: Key Microorganisms and Enzymes in this compound Biodegradation

| Microorganism Genus | Enzyme Class | Role in Biodegradation |

| Pseudomonas | Esterases, Lipases | Catalyzes the hydrolysis of the ester bond. frontiersin.orgnih.gov |

| Bacillus | Esterases, Lipases | Initiates the primary degradation by cleaving the ester linkage. frontiersin.orgnih.gov |

| Rhodococcus | Esterases | Contributes to the breakdown of the ester compound. frontiersin.org |

| Aspergillus | Lipases | Facilitates fungal degradation through enzymatic hydrolysis. |

| Penicillium | Lipases | Aids in the cleavage of the this compound molecule. |

Influence of Environmental Factors on this compound Biodegradation Rates

The rate of this compound biodegradation is significantly modulated by a range of environmental factors. These factors directly impact the metabolic activity and enzymatic efficiency of the degrading microorganisms. researchgate.netmdpi.com

Key environmental parameters include:

Temperature: Microbial metabolic rates and enzyme activity are temperature-dependent. Optimal temperatures generally accelerate the biodegradation process. mdpi.com

pH: The pH of the surrounding soil or water affects microbial viability and enzyme function. Most degrading microorganisms thrive within a specific pH range. mdpi.commdpi.com

Moisture and Nutrient Availability: Adequate moisture is essential for microbial activity. researchgate.net The presence of nutrients like nitrogen and phosphorus is also crucial for microbial growth and, consequently, for the degradation of the target compound. mdpi.com

Oxygen Levels: Aerobic conditions, where oxygen is present, typically support faster and more complete biodegradation compared to anaerobic environments. mdpi.com

Table 2: Influence of Environmental Conditions on Biodegradation Rates

| Environmental Factor | Impact on Biodegradation Rate |

| Temperature | Rates generally increase with temperature up to an optimal point for microbial activity. mdpi.com |

| pH | Optimal pH levels support higher rates of enzymatic degradation. mdpi.commdpi.com |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus can enhance microbial growth and degradation activity. mdpi.com |

| Oxygen Availability | Aerobic conditions typically facilitate more rapid and thorough biodegradation. mdpi.com |

Metabolite Profiling and Transformation Product Identification During Biodegradation

The biodegradation of this compound proceeds through a series of metabolic transformations, leading to the formation of intermediate compounds before complete mineralization. The identification of these metabolites is key to understanding the full degradation pathway.

The initial step, hydrolysis, breaks down this compound into its constituent alcohol and fatty acid:

Isooctanol

Decanoic acid

These primary metabolites are then further catabolized by microorganisms. Isooctanol is typically oxidized to its corresponding aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic cycles. Decanoic acid, a fatty acid, is degraded through the β-oxidation pathway, a common metabolic process that breaks down fatty acids to produce acetyl-CoA. This product is then utilized by the microorganism for energy and biomass production. The ultimate breakdown products are carbon dioxide and water. nih.gov

Table 3: Identified Metabolites in this compound Biodegradation

| Original Compound | Primary Metabolites | Further Breakdown Products |

| This compound | Isooctanol, Decanoic acid | Aldehydes, other carboxylic acids, Acetyl-CoA, Carbon dioxide, Water researchgate.netnih.gov |

Eco-design and Life Cycle Assessment Implications for this compound

Eco-design and Life Cycle Assessment (LCA) are systematic methodologies used to evaluate the environmental performance of a product throughout its entire life cycle. apec.orgecoinvent.org For a chemical compound like this compound, an LCA provides a comprehensive view of its environmental footprint, from raw material acquisition to its final fate in the environment. researchgate.net

The biodegradability of this compound is a significant factor in its environmental profile, suggesting a lower likelihood of persistence in ecosystems. europa.eu An LCA for this compound would typically be conducted as a "cradle-to-gate" analysis, examining impacts from raw material extraction through the manufacturing process. researchgate.net

Key stages and considerations in the LCA of this compound include:

Raw Material and Manufacturing: This involves assessing the environmental impacts associated with the production of isooctanol and decanoic acid, as well as the esterification process to create this compound.

Use Phase: This stage evaluates the environmental implications during the application of the compound in various products.

End-of-Life: This phase focuses on the compound's environmental fate after its intended use. Biodegradation data, including degradation rates and metabolite formation, are crucial for this assessment. nih.gov The goal is to understand how the compound breaks down in different environmental compartments, such as soil and water. mdpi.com

The insights gained from an LCA can guide the development of more sustainable chemical products and inform best practices for the use and disposal of this compound, ultimately contributing to a circular economy. nih.gov

Analytical Characterization Methodologies for Isooctyl Decanoate Research

Chromatographic Techniques for Isooctyl Decanoate (B1226879) Analysis

Chromatography is a fundamental tool for separating isooctyl decanoate from complex mixtures, enabling its precise analysis. Gas and liquid chromatography are the predominant techniques employed for this purpose.

Gas Chromatography (GC) with Various Detection Modalities (FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Esters

| Parameter | Setting |

|---|---|

| Column | TRACE TR-FAME, 10 m × 0.1 mm × 0.2 µm |

| Injection Liner | LinerGOLD™, Split/Splitless liner with glass wool |

| Carrier Gas | Helium, Hydrogen, or Nitrogen |

High-Performance Liquid Chromatography (HPLC) for Related Ester Analysis

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) is also a viable and valuable analytical technique, particularly for less volatile or thermally sensitive esters. This compound can be analyzed using reverse-phase (RP) HPLC with a C18 column. sielc.comejgm.co.uk A typical mobile phase for such an analysis consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC is particularly useful for the analysis of related esters and can be scaled for preparative separations to isolate impurities. sielc.com The use of a Photodiode Array (PDA) detector allows for the monitoring of the analyte at specific wavelengths. ejgm.co.uk

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid) |

This table outlines a general method for the HPLC analysis of this compound. sielc.com

Sample Preparation and Derivatization Strategies for this compound Quantification

Effective sample preparation is crucial for accurate quantification of this compound and involves isolating the analyte from the sample matrix. unm.eduucdavis.edu For solid samples, this may involve drying, grinding to a homogenous powder, and weighing. unm.eduucdavis.edu Liquid-liquid extraction (LLE) is a common and efficient method for extracting analytes from biological fluids with low protein content. tiaft.org

Spectroscopic and Spectrometric Approaches for this compound Structure Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. news-medical.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques can provide detailed information about the connectivity of atoms within the molecule. news-medical.net

¹H NMR spectroscopy reveals the different types of protons and their chemical environments, while ¹³C NMR provides information about the carbon skeleton. By analyzing the chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum, the precise structure of this compound can be confirmed. For example, the NMR spectrum of a related compound, methyl decanoate, shows characteristic signals for the methyl ester group and the long alkyl chain. chemicalbook.com

Mass Spectrometry (MS) Applications in this compound Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups within a molecule by measuring its vibrational modes. renishaw.comrtilab.comanton-paar.com These two methods are often used in a complementary fashion, as a molecular vibration's activity in IR or Raman depends on different principles: a change in the dipole moment for IR absorption and a change in polarizability for Raman scattering. mdpi.com For this compound, a long-chain fatty acid ester, these techniques provide a characteristic spectral fingerprint, allowing for its identification and structural confirmation.

The primary functional group in this compound is the ester group (-COO-), which gives rise to its most prominent vibrational bands. The IR spectrum is particularly sensitive to the polar carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester. nrc.govnist.gov The most characteristic absorption is a strong, sharp peak corresponding to the C=O stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. nrc.govnist.gov This peak is a reliable indicator of the presence of a saturated ester. nih.gov Additionally, two distinct C-O stretching vibrations are observed. The acyl-oxygen (C-O) stretch is typically found in the 1300-1200 cm⁻¹ range, while the alkyl-oxygen (O-C) stretch appears between 1150-1000 cm⁻¹. nrc.gov The long isooctyl and decanoate alkyl chains produce strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Raman spectroscopy complements the IR data, providing valuable information about the non-polar aspects of the molecule. renishaw.com While the C=O stretch is also visible in the Raman spectrum, it is generally weaker than in the IR spectrum. researchgate.net Conversely, the C-C backbone and C-H stretching and bending modes of the long alkyl chains are typically strong and well-defined in the Raman spectrum, offering insights into the hydrocarbon structure. europa.eu The complementarity of these techniques ensures a comprehensive analysis of the functional groups present in this compound.

Table 1: Characteristic Infrared and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

| C-H (Alkyl) | Asymmetric/Symmetric Stretching | 2960-2850 | 2960-2850 | Strong / Strong |

| C=O (Ester) | Stretching | 1750-1735 | 1750-1735 | Very Strong / Medium |

| C-H (Alkyl) | Bending (Scissoring/Rocking) | 1470-1450 | 1470-1450 | Medium / Medium |

| C-O (Acyl) | Stretching | 1300-1200 | 1300-1200 | Strong / Weak |

| C-O (Alkyl) | Stretching | 1150-1000 | 1150-1000 | Strong / Weak |

| C-C (Alkyl) | Skeletal Stretching | (Fingerprint Region) | 1150-800 | Weak / Strong |

Advanced Hyphenated Techniques for Complex Mixture Analysis and Trace Detection of this compound and its Metabolites

For the analysis of this compound in complex matrices or for the detection of its trace-level metabolites, advanced hyphenated analytical techniques are indispensable. These methods couple a high-resolution separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a sensitive and specific detection method, typically mass spectrometry (MS). nist.govbiorxiv.org This combination allows for the separation, identification, and quantification of target analytes even when they are present in minute quantities within a complex sample. technologynetworks.com

The metabolism of fatty acid esters like this compound is generally understood to proceed via hydrolysis, catalyzed by esterase enzymes, into the constituent alcohol and fatty acid. europa.eu In this case, hydrolysis would yield isooctanol and decanoic acid. These primary metabolites can be further processed through oxidation pathways in the body. cir-safety.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. biomedpharmajournal.orgnotulaebotanicae.ro this compound itself, along with its primary metabolite isooctanol, is sufficiently volatile for GC analysis. Decanoic acid can also be analyzed by GC, often after a derivatization step to convert it into a more volatile ester (e.g., a methyl ester) to improve its chromatographic properties. csic.es In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the MS detector, where it is ionized (commonly by electron ionization, EI) and fragmented. notulaebotanicae.ro The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification, while the chromatographic peak area allows for quantification. biomedpharmajournal.org

Table 2: Typical Parameters for GC-MS Analysis of this compound and its Metabolites

| Parameter | Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column | HP-5MS (or equivalent) | Separation of analytes based on polarity and boiling point. |

| Carrier Gas | Helium | Inert gas to move analytes through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Initial temp ~60°C, ramp to ~280°C | Separates compounds over a wide range of boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Fragments molecules into predictable, reproducible patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Scan Range | m/z 40-550 | Detects a wide range of fragment ions for compound identification. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the analysis of non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for the trace detection of metabolites in biological fluids. researchgate.netgalaxyproject.org This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which minimizes fragmentation and preserves the molecular ion of the analyte. nih.gov

The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. researchgate.net In this setup, the first mass spectrometer (MS1) selects the molecular ion of the target analyte (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, enabling the detection and quantification of metabolites at very low concentrations (nanogram or picogram levels). nih.gov This is crucial for studying the metabolic fate of this compound, as its metabolites are expected to be present at trace levels in complex biological matrices like plasma or urine. tandfonline.com

Table 3: Principles of LC-MS/MS for Trace Metabolite Detection

| Stage | Technique | Principle | Advantage for Metabolite Analysis |

| Separation | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase (e.g., C18). | Excellent for separating polar metabolites like decanoic acid and its conjugates from complex biological matrices. nih.gov |

| Ionization | Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating charged droplets and producing gas-phase ions. | "Soft" ionization technique that preserves the molecular ion, which is crucial for selecting the correct precursor ion in MS/MS. technologynetworks.com |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | MS1 selects the precursor ion (e.g., [M-H]⁻ for decanoic acid), which is fragmented. MS2 then monitors for a specific, characteristic product ion. | Provides exceptional specificity and sensitivity by filtering out background noise, enabling trace-level quantification. galaxyproject.orgnih.gov |

Sustainable Production and Green Chemistry Principles in Isooctyl Decanoate Research

Principles of Green Chemistry Applied to Isooctyl Decanoate (B1226879) Synthesis

The twelve principles of green chemistry offer a guide to creating more environmentally benign chemical processes. In the context of isooctyl decanoate synthesis, several of these principles are particularly relevant, including maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and catalysts, designing for energy efficiency, and ensuring the product is designed for degradation. Research efforts are focused on integrating these principles to develop synthesis routes that are not only efficient but also environmentally responsible.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgmonash.edu An ideal reaction would incorporate all reactant atoms into the final product, achieving 100% atom economy. rsc.org The primary synthesis route for this compound is the direct esterification of isooctyl alcohol with decanoic acid. This is a condensation reaction that produces water as the only theoretical byproduct.

The atom economy for this reaction is calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% libretexts.org

The calculation demonstrates a high theoretical atom economy, which is characteristic of addition and condensation reactions. rsc.org However, atom economy is distinct from reaction yield. The percentage yield, which compares the actual amount of product obtained to the theoretical maximum, can be lower due to factors such as incomplete reactions, side reactions, or losses during product purification. monash.edu Achieving high reaction efficiency is crucial for minimizing waste and maximizing resource utilization, complementing the inherent advantage of high atom economy.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Isooctyl Alcohol | C8H18O | 130.23 | Reactant |

| Decanoic Acid | C10H20O2 | 172.26 | Reactant |

| This compound | C18H36O2 | 284.48 | Desired Product |

| Water | H2O | 18.02 | Byproduct |

| Atom Economy Calculation: [284.48 / (130.23 + 172.26)] x 100% = 94.04% |

The tenth principle of green chemistry states that chemical products should be designed to break down into innocuous substances at the end of their functional life, preventing persistence and accumulation in the environment. This compound, as an ester, is designed with this principle in mind. The ester linkage is susceptible to hydrolysis, which would break the compound down into its constituent parts: isooctyl alcohol and decanoic acid.

A major tenet of green chemistry is the use of renewable rather than depleting feedstocks. For this compound, this involves sourcing its precursors—decanoic acid and isooctyl alcohol—from biomass.

Decanoic Acid: This medium-chain fatty acid is naturally abundant in certain vegetable oils. The primary commercial sources are coconut oil and palm kernel oil, making it a readily available bio-based raw material. material-properties.orgchemicalbook.comresearchgate.netnih.gov Cuphea seed oil is another potential domestic source of medium-chain fatty acids. researchgate.net

Isooctyl Alcohol: Traditionally, isooctyl alcohol (such as its common isomer 2-ethylhexanol) is produced from propylene (B89431), a derivative of fossil fuels. google.com However, significant research has focused on developing bio-based routes. One promising pathway involves using bio-ethanol as a starting material. The ethanol (B145695) is converted to acetaldehyde, which is then condensed to form crotonaldehyde (B89634). This bio-based crotonaldehyde can be further processed through hydrogenation and condensation steps to produce bio-isooctyl alcohol. google.com Other research explores the conversion of various renewable alcohols into fuels and chemicals. cleanenergywire.orgmpg.denortheastern.edu

By combining naturally sourced decanoic acid with bio-based isooctyl alcohol, it is feasible to produce a 100% renewable this compound.

| Precursor | Traditional (Fossil) Route | Renewable (Bio-based) Route |

|---|---|---|

| Decanoic Acid | Oxidation of decanal (B1670006) from hydroformylation of 1-nonene. material-properties.org | Extraction from coconut oil, palm kernel oil, or Cuphea seed oil. chemicalbook.comresearchgate.net |

| Isooctyl Alcohol | Hydroformylation of propylene followed by condensation and hydrogenation. google.com | Conversion of bio-ethanol to crotonaldehyde, followed by hydrogenation and condensation steps. google.com |

Sustainable Process Development for this compound Manufacturing

Beyond the selection of feedstocks and the inherent chemistry of the reaction, the actual manufacturing process offers significant opportunities for applying green chemistry principles. Developing sustainable processes focuses on improving energy efficiency, minimizing waste, and utilizing environmentally benign components like solvents and catalysts.

Esterification reactions are often equilibrium-limited and require energy input to drive the reaction forward, typically by heating to remove the water byproduct. A key goal in sustainable process development is to minimize this energy requirement. This can be achieved by using highly active catalysts that allow the reaction to proceed at lower temperatures and for shorter durations.

Waste minimization is directly linked to reaction efficiency and the choice of process materials. Traditional esterification using mineral acids generates salt waste during neutralization, which requires disposal. By using recyclable heterogeneous catalysts, this waste stream is eliminated. Furthermore, processes that achieve high conversion and selectivity reduce the formation of byproducts, simplifying purification and minimizing the generation of chemical waste. Solventless, or "neat," reaction conditions are ideal, as they eliminate the need for solvent purchase, recovery, and disposal, thereby preventing a major source of process waste. researchgate.net

Greener Solvents: Traditional esterification often uses solvents like toluene (B28343) to azeotropically remove water. However, many of these solvents are volatile organic compounds (VOCs) with associated health and environmental hazards. Green chemistry promotes minimizing or replacing these solvents. The most sustainable approach is a solvent-free reaction, where one of the liquid reactants acts as the solvent. researchgate.net When a solvent is necessary, greener alternatives are explored, such as acetonitrile, ethyl acetate (B1210297), or supercritical fluids like carbon dioxide, which are non-toxic and easily removed. nih.govjove.comnih.govwikipedia.org

Greener Catalytic Systems: The shift away from traditional homogeneous acid catalysts like sulfuric acid is a major focus of green process development. Greener alternatives offer advantages in terms of safety, reusability, and waste reduction.

Solid Acid Catalysts: These are heterogeneous catalysts that are easily separated from the reaction mixture by simple filtration, allowing them to be reused for multiple cycles. ipindexing.com Examples include ion-exchange resins (e.g., Amberlyst) and zeolites. mdpi.comiitm.ac.in Their use eliminates the corrosive nature and difficult separation of liquid acids.

Biocatalysts (Enzymes): Lipases are enzymes that catalyze esterification with high efficiency and selectivity under mild conditions (lower temperatures and neutral pH). nih.gov This reduces energy consumption and minimizes the formation of byproducts that can arise at higher temperatures. To facilitate reuse, lipases are often immobilized on a solid support, combining the benefits of a biological catalyst with the practical advantages of a heterogeneous system. researchgate.netmdpi.com

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Corrosive, generates salt waste, difficult to separate. |

| Heterogeneous Solid Acid | Ion-Exchange Resins, Zeolites | Easily separated and reused, non-corrosive, reduces waste. ipindexing.commdpi.com | May have lower activity than mineral acids, potential for catalyst deactivation. |

| Biocatalyst (Enzyme) | Immobilized Lipase (B570770) | Mild reaction conditions (low energy), high selectivity, biodegradable, reusable. nih.govmdpi.com | Higher initial cost, potential sensitivity to substrate impurities and conditions. |

Circular Economy Approaches in this compound Lifecycle Management

The integration of circular economy principles into the lifecycle of this compound presents a paradigm shift from the traditional linear "take-make-dispose" model to a more sustainable, closed-loop system. mdpi.com This approach considers the environmental impact at every stage of the product's life, from raw material sourcing to end-of-life management. researchgate.net Key strategies within this framework include designing for recyclability, valorizing waste streams, and extending the product's useful life.

Research into the lifecycle management of similar ester compounds emphasizes the importance of eco-design. researchgate.net For this compound, this would involve designing production processes and product formulations that facilitate easier recovery and recycling of the compound or its constituent parts after its primary use. This could include developing more efficient separation techniques to recover the ester from lubricant or cosmetic formulations.

Waste valorization is another critical component of a circular economy model for this compound. Byproducts and waste streams from the esterification process could be repurposed as feedstocks for other chemical syntheses. For instance, any unreacted isooctanol or decanoic acid could be recovered and reintroduced into the production cycle, minimizing waste and improving resource efficiency.

At the end of its life, circular design principles would advocate for the recovery and regeneration of this compound or its chemical precursors. Advanced recycling technologies, such as chemical recycling, could potentially break down the ester into its constituent alcohol and acid, which can then be purified and used to synthesize new this compound, thus closing the production loop.

Table 1: Illustrative Circular Economy Strategies for this compound

| Lifecycle Stage | Circular Economy Strategy | Potential Outcome |

| Production | Catalyst recovery and reuse | Reduced catalyst waste and production costs. |

| Valorization of byproducts | Creation of new revenue streams from waste. | |

| Use Phase | Formulation for enhanced stability | Extended product lifespan, reducing replacement frequency. |

| End-of-Life | Chemical recycling to monomers | Recovery of isooctanol and decanoic acid for reuse. |

| Biodegradation (where appropriate) | Return of organic components to the biosphere. |

Socio-Economic and Policy Research Aspects of Sustainable this compound Production

The transition to a sustainable production model for this compound has significant socio-economic and policy implications. Research in this area evaluates the broader societal impacts of adopting greener technologies and the policy frameworks necessary to support this shift. diva-portal.org

From a socio-economic perspective, the adoption of sustainable production methods can lead to the creation of new "green jobs" in areas such as biotechnology, waste management, and renewable feedstock processing. researchgate.net Furthermore, a reduction in hazardous waste and emissions can lead to positive health outcomes for both workers and surrounding communities. diva-portal.org However, a comprehensive socio-economic analysis must also consider potential challenges, such as the initial capital investment required for new technologies and the potential for job displacement in traditional chemical sectors. diva-portal.orgresearchgate.net

Policy research plays a crucial role in creating a market environment that favors sustainable chemical production. This can include the implementation of government incentives for companies that adopt green chemistry principles, such as tax credits for research and development into bio-based feedstocks or circular economy technologies. mdpi.com Additionally, regulatory frameworks that restrict the use of hazardous substances or mandate a certain percentage of recycled content can drive innovation in sustainable chemical production. diva-portal.org

Life Cycle Sustainability Assessment (LCSA) is an emerging tool that integrates environmental, economic, and social impacts to provide a holistic view of a product's sustainability. rsc.orgresearchgate.net Applying LCSA to this compound production would allow for a comprehensive evaluation of different production routes (e.g., conventional vs. bio-based) and identify trade-offs between various sustainability indicators.

Table 2: Key Socio-Economic and Policy Considerations for Sustainable this compound

| Dimension | Key Aspect | Research Focus |

| Socio-Economic | Employment | Job creation in green technologies vs. potential displacement. |

| Health and Safety | Reduced occupational hazards from greener processes. diva-portal.org | |

| Economic Viability | Cost-benefit analysis of sustainable technologies. researchgate.net | |

| Policy | Incentives | Effectiveness of tax credits and subsidies for green chemistry. |

| Regulation | Impact of chemical regulations on innovation and market adoption. | |

| International Agreements | Harmonization of sustainability standards across different regions. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.